Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Organic synthesis Medicinal chemistry building blocks Cross-coupling

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS 1956356-41-4) is a brominated, bicyclic heterocycle belonging to the cyclopenta[b]pyridine family. It bears a reactive bromo substituent at the C3 position of the pyridine ring and an ethyl carboxylate ester at the C7 position of the fused cyclopentane ring, yielding a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B8248189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=C1N=CC(=C2)Br
InChIInChI=1S/C11H12BrNO2/c1-2-15-11(14)9-4-3-7-5-8(12)6-13-10(7)9/h5-6,9H,2-4H2,1H3
InChIKeyNMCDHTZAHVNATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate – Core Identity and Procurement-Relevant Compound Class Positioning


Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS 1956356-41-4) is a brominated, bicyclic heterocycle belonging to the cyclopenta[b]pyridine family. It bears a reactive bromo substituent at the C3 position of the pyridine ring and an ethyl carboxylate ester at the C7 position of the fused cyclopentane ring, yielding a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol [1]. The compound is categorized as a heterocyclic building block and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research [2]. Its core value proposition for procurement lies in the simultaneous presence of two orthogonal reactive handles — a C3‑bromo for palladium‑catalyzed cross‑coupling and nucleophilic aromatic substitution, and a C7‑ethyl ester for hydrolysis, reduction, or aminolysis — a functional group pairing that is absent in the majority of commercially available cyclopenta[b]pyridine analogs [3].

Why Generic Substitution Risks Compromising Synthetic Utility: The Case for Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate


Within the cyclopenta[b]pyridine scaffold family, seemingly minor structural variations — the presence or absence of an ester group, the nature of the halogen (Br vs. Cl), the regioisomeric ester position (C6 vs. C7), and the oxidation state of the ester (free acid vs. ethyl ester) — produce substantial differences in physicochemical properties, reactivity profiles, and downstream synthetic versatility [1]. For instance, the non‑esterified 3‑bromo‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine (CAS 158331‑18‑1) lacks the second reactive handle needed for sequential, orthogonal derivatization, while the free carboxylic acid analog (CAS 1972580‑93‑0) requires activation before further functionalization and exhibits altered solubility and chromatographic behaviour . Similarly, the 6‑carboxylate regioisomer (CAS 1823919‑85‑2) places the ester at a sterically and electronically distinct position, which can alter enolate chemistry and cycloaddition outcomes . These differences mean that substituting one analog for another without explicit experimental validation carries a material risk of synthetic failure or unpredictable biological readout. The quantitative evidence below substantiates the specific dimensions along which this compound is differentiated from its closest commercially available analogs.

Quantitative Differentiation Evidence for Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate vs. Closest Analogs


Orthogonal Synthetic Handle Count: Dual C3-Bromo / C7-Ethyl Ester Architecture vs. Single-Handle Analogs

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate is distinguished from the closest commercially prevalent analog — 3‑bromo‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine (CAS 158331‑18‑1) — by possessing two orthogonal reactive functional groups rather than one. The target compound carries a C3‑bromo substituent suitable for Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalyzed cross‑coupling reactions, plus a C7‑ethyl carboxylate ester that can undergo independent hydrolysis to the carboxylic acid, reduction to the primary alcohol, or aminolysis to the corresponding amide [1][2]. The comparator (CAS 158331‑18‑1) bears only the C3‑bromo group and has zero hydrogen‑bond acceptor atoms contributed by an ester moiety (HBA count = 1 vs. 3 for the target) [3]. The free acid analog, 3‑bromo‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine‑7‑carboxylic acid (CAS 1972580‑93‑0), provides a carboxyl handle but requires separate activation (e.g., conversion to acid chloride or active ester) before further derivatization, adding a synthetic step .

Organic synthesis Medicinal chemistry building blocks Cross-coupling

Purity Tier Comparison: Available Specifications for Target vs. 3-Bromo Non-Ester Analog Across Commercial Suppliers

A cross‑vendor purity survey reveals that Ethyl 3‑bromo‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine‑7‑carboxylate is routinely supplied at higher certified purity grades compared to the non‑esterified analog. The target compound is listed at 97% standard purity (Bidepharm) , NLT 98% (MolCore) , and 98% (Leyan) , with a lower‑tier option at 95% (AKSci) . In contrast, the non‑ester analog 3‑bromo‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine (CAS 158331‑18‑1) is predominantly offered at 95% purity (CheMenu , Bidepharm [1]). This 2–3 percentage point purity differential may be consequential for applications requiring high‑fidelity building blocks, such as fragment‑based drug discovery or parallel synthesis libraries, where impurities at the 5% level can confound biological assay interpretation.

Quality control Procurement specification Building block purity

Boiling Point and Density Differentiation: Impact on Purification and Handling vs. Non-Ester Analog

The presence of the ethyl ester group in the target compound produces a substantial shift in boiling point and density relative to the non‑esterified 3‑bromo analog. The target compound exhibits a predicted boiling point of 330.8 ± 42.0 °C at 760 mmHg and a predicted density of 1.483 ± 0.06 g/cm³ [1]. The comparator, 3‑bromo‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine (CAS 158331‑18‑1), has a reported boiling point of 236.4 °C at 760 mmHg and a density of 1.548 g/cm³ . The ≈94 °C higher boiling point of the target compound reflects stronger intermolecular interactions (dipole–dipole and van der Waals) conferred by the ester carbonyl, which directly impacts distillation conditions, solvent removal protocols, and thermal stability considerations during scale‑up.

Physicochemical properties Purification Process chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Implications for Permeability and Solubility Profiling

Computational drug‑likeness descriptors reveal a marked difference between the target compound and its non‑ester analog in parameters central to permeability and solubility prediction. The target compound has a Topological Polar Surface Area (TPSA) of 39.2 Ų and 3 hydrogen bond acceptor (HBA) atoms, while the non‑ester analog (CAS 158331‑18‑1) has a TPSA of only 12.9 Ų and 1 HBA atom [1][2]. Both compounds share an identical computed XLogP3 value of 2.2 [1][2], indicating comparable lipophilicity. The higher TPSA of the target compound (≈3‑fold difference) predicts reduced passive membrane permeability but improved aqueous solubility relative to the comparator — a trade‑off that is directly relevant when triaging building blocks for CNS‑ vs. peripheral‑target programs. The methyl 2‑chloro analog (CAS 1190392‑51‑8, MW 211.64) provides a halogen‑variation comparator with chlorine at C2 instead of bromine at C3, which affects both steric and electronic properties in downstream receptor interactions .

Drug-likeness ADME prediction Medicinal chemistry triage

Halogen Reactivity Hierarchy: C3‑Bromo vs. C2‑Chloro in Pd‑Catalyzed Cross‑Coupling Competence

The C3‑bromo substituent on the target compound provides intrinsically superior oxidative addition kinetics in Pd(0)‑catalyzed cross‑coupling reactions compared to the C2‑chloro substituent present on the closest halogen‑variant analog, methyl 2‑chloro‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine‑7‑carboxylate (CAS 1190392‑51‑8) . The C–Br bond dissociation energy (approximately 337 kJ/mol for aryl bromides) is significantly lower than that of C–Cl bonds (approximately 399 kJ/mol for aryl chlorides), enabling faster oxidative addition to Pd(0) and permitting the use of milder reaction conditions (lower temperature, shorter reaction times, and broader ligand scope) [1]. Furthermore, the bromo substituent is positioned at C3 on the pyridine ring — electronically distinct from the C2 position — which affects the regioselectivity of subsequent transformations differently. This bromo‑vs‑chloro reactivity differential is a well‑established class‑level principle in palladium catalysis [1].

Cross-coupling reactivity Suzuki-Miyaura Catalysis Building block selection

Optimal Procurement and Application Scenarios for Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate Based on Quantitative Evidence


Divergent Library Synthesis Requiring Sequential, Orthogonal Derivatization

When a medicinal chemistry program requires construction of a focused library from a single cyclopenta[b]pyridine scaffold, the dual‑handle architecture (C3‑Br + C7‑COOEt) of this compound enables two sequential, non‑interfering diversification steps without intermediate protecting group manipulation. The C3‑bromo can first engage in Suzuki–Miyaura cross‑coupling to install aryl/heteroaryl diversity, followed by hydrolysis of the C7‑ethyl ester and amide coupling to introduce a second diversity element. No single‑handle analog (e.g., CAS 158331‑18‑1) can support this workflow without additional synthetic steps to install a second functional group [1].

Fragment‑Based Drug Discovery (FBDD) Requiring High‑Purity Building Blocks

In FBDD campaigns, building block purity directly affects the reliability of biophysical assay readouts (SPR, TSA, X‑ray crystallography). The availability of this compound at NLT 98% purity (MolCore, Leyan) — a 3‑percentage‑point premium over the typical 95% specification of the non‑ester analog — reduces the risk of false positives arising from trace impurities. This purity tier is particularly relevant when the building block is used at high concentrations in fragment soaking experiments .

Peripheral‑Target Drug Discovery Programs Using TPSA‑Based ADME Triage

For teams applying computational ADME filters at the building block selection stage, the TPSA of 39.2 Ų (vs. 12.9 Ų for the non‑ester analog) positions this compound as more suitable for peripheral‑target scaffolds, where reduced passive membrane permeability is desirable (e.g., avoiding CNS side effects). The identical XLogP3 (2.2) between target and comparator ensures that lipophilicity is not a confounding variable when assessing the impact of TPSA on permeability [2].

Pd‑Catalyzed Diversification Workflows Prioritizing Mild Reaction Conditions

In high‑throughput parallel synthesis settings, the use of aryl bromides rather than aryl chlorides enables broader substrate scope under standardized mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C) without the need for specialized electron‑rich phosphine ligands or elevated temperatures typically required for chloroarene activation. The C3‑bromo substituent on this compound aligns with this preference, whereas the C2‑chloro analog (CAS 1190392‑51‑8) may require condition re‑optimization for each new coupling partner [3].

Quote Request

Request a Quote for Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.